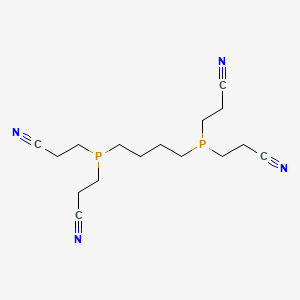
Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is a chemical compound with the molecular formula C16H24N4P2. It is known for its unique structure, which includes two cyanoethyl groups attached to a phosphine core. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] can be synthesized through a multi-step process involving the reaction of phosphine with cyanoethyl compounds. The typical synthetic route involves the reaction of tetramethylene with bis(2-cyanoethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Tetramethylenebis[bis(2-cyanoethyl)phosphine] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is used in biochemical studies to investigate the role of phosphine compounds in biological systems.
Wirkmechanismus
The mechanism of action of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves its interaction with molecular targets through its phosphine and cyanoethyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, which can then participate in various chemical reactions. The pathways involved often include coordination chemistry and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-cyanoethyl)phosphine
- Tetramethylenebis[bis(2-cyanoethyl)phosphine oxide]
- Bis(2-cyanoethyl)phosphine oxide
Uniqueness
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
74038-26-9 |
|---|---|
Molekularformel |
C16H24N4P2 |
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |
InChI-Schlüssel |
NHLZQBLVODMATA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


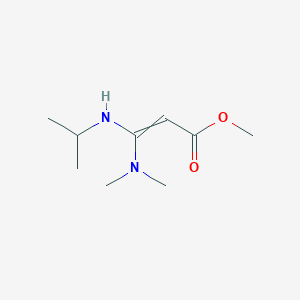
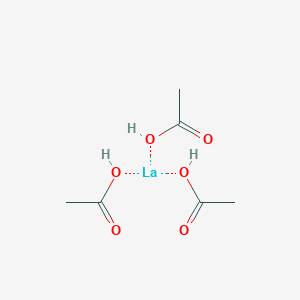
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
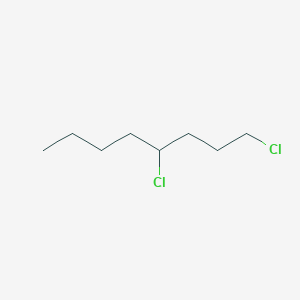

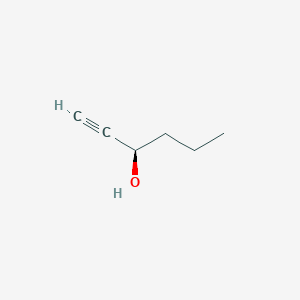
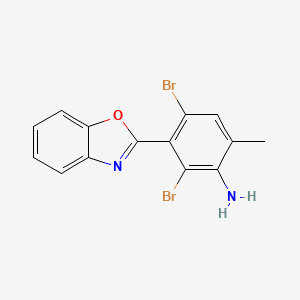
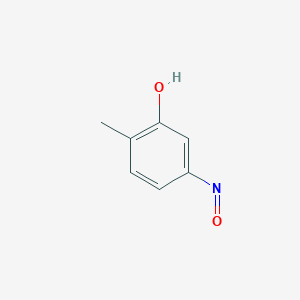
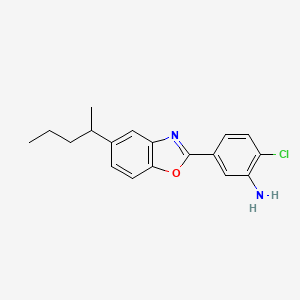
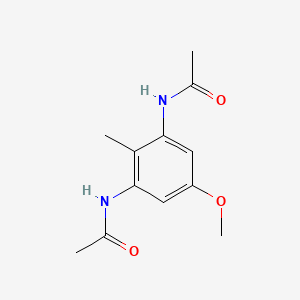
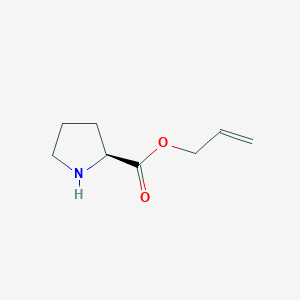
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
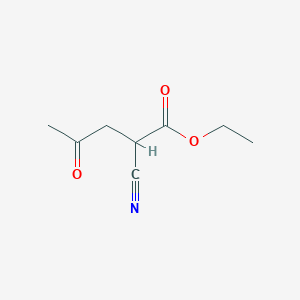
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
